Datelliptium

Description

Contextualization within Indole (B1671886) Alkaloid Chemistry and Related Analog Research

Indole alkaloids constitute one of the largest and most diverse classes of naturally occurring compounds, characterized by the presence of an indole structural moiety nih.gov. Derived biochemically from the amino acid tryptophan, these compounds are renowned for their wide array of significant physiological activities and extensive applications in medicine nih.govamericanelements.com. Historically, plants and fungi containing indole alkaloids have been utilized in traditional medicine, with pure preparations later gaining prominence nih.gov. Notable examples include reserpine, an antihypertensive agent, and vincristine (B1662923) and vinblastine, which are significant antitumor leads americanelements.com.

Datelliptium is specifically classified as an ellipticine (B1684216) derivative wikipedia.orgbiotcm.netwikipedia.orgnih.govcdutcm.edu.cnnih.gov. Ellipticine itself is a natural indole alkaloid, originally isolated from plant species such as Ochrosia elliptica and Rauvolfia sandwicensis nih.govgoogle.com. The core structure of ellipticine, and by extension this compound, is a tetracyclic pyrido[4,3-b]carbazole scaffold nih.gov. This structural classification places this compound within a family of compounds known for their profound interactions with biological systems, particularly DNA.

Historical Perspective of Pyrido[4,3-b]carbazole Derivatives as Research Subjects and the Emergence of this compound

The pyrido[4,3-b]carbazole alkaloids, including ellipticine and olivacine, have been subjects of intense research due to their established anticancer properties nih.gov. Ellipticine was first isolated in 1959, with its chemical synthesis reported in the same year nih.gov. The discovery of the antineoplastic activity of these natural products spurred significant efforts to synthesize new derivatives that could potentially offer enhanced therapeutic profiles.

This compound emerged from this wave of derivative research as a promising drug candidate. It was developed alongside other notable ellipticine analogs such as elliptinium (B1197481), retelliptine, and pazelliptine. A key design principle in these derivatives often involved the introduction of a basic side chain, typically of the N,N-dialkylaminoalkyl type, which has been shown to enhance the compound's affinity for DNA. This compound, specifically, is a water-soluble ellipticine analog (NSC311152), a characteristic that can improve its pharmacological properties biotcm.net. Its development reflects a historical progression in medicinal chemistry, moving from natural product isolation to the rational design of synthetic analogs with improved drug-like qualities.

Current Standing of this compound as a Chemical Compound of Scholarly Interest

This compound continues to be a compound of significant scholarly interest due to its multifaceted mechanism of action and its demonstrated efficacy in preclinical and early clinical settings. It is well-established as a DNA-intercalating agent, meaning it inserts itself between the base pairs of DNA wikipedia.orgcdutcm.edu.cn. This intercalation is crucial to its biological activity, as it can lead to the inhibition of DNA topoisomerase II, an enzyme vital for DNA replication and transcription google.com. By stabilizing the cleavable complex of topoisomerase II, this compound induces DNA strand breaks, thereby inhibiting DNA replication and the synthesis of RNA and proteins.

Beyond its general DNA-intercalating and topoisomerase II inhibitory properties, recent research has highlighted a more specific and targeted mechanism of action for this compound. Studies have shown its selective antitumor activity against medullary thyroid carcinoma (MTC) wikipedia.org. This effect is attributed to this compound's ability to downregulate the transcriptional activity of the Rearranged during Transfection (RET) proto-oncogene wikipedia.org. The mechanism involves this compound binding to and stabilizing G-quadruplex structures, particularly those formed in the promoter region of the RET gene biotcm.net. This stabilization leads to the suppression of RET gene expression, which in turn inhibits downstream signaling pathways (e.g., Raf/MEK/ERK and PI3K/Akt/mTOR) that are crucial for cancer cell proliferation.

This compound (NSC311152) has progressed to phase I clinical trials, where it demonstrated good tolerability in various cancer patients biotcm.net. Its continued investigation underscores its potential as a targeted therapeutic agent, particularly in cancers driven by RET oncogenic activity. The ongoing research into this compound's precise molecular interactions and its efficacy in specific cancer types ensures its prominent position as a compound of active scholarly inquiry.

Structure

3D Structure

Properties

CAS No. |

81531-57-9 |

|---|---|

Molecular Formula |

C23H28N3O+ |

Molecular Weight |

362.5 g/mol |

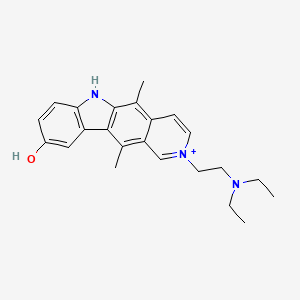

IUPAC Name |

2-[2-(diethylamino)ethyl]-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol |

InChI |

InChI=1S/C23H27N3O/c1-5-25(6-2)11-12-26-10-9-18-16(4)23-22(15(3)20(18)14-26)19-13-17(27)7-8-21(19)24-23/h7-10,13-14,27H,5-6,11-12H2,1-4H3/p+1 |

InChI Key |

NGOHTJBYABHJKF-UHFFFAOYSA-O |

SMILES |

CCN(CC)CC[N+]1=CC2=C(C3=C(C(=C2C=C1)C)NC4=C3C=C(C=C4)O)C |

Canonical SMILES |

CCN(CC)CC[N+]1=CC2=C(C3=C(C(=C2C=C1)C)NC4=C3C=C(C=C4)O)C |

Related CAS |

105118-14-7 (chloride) 81531-58-0 (acetate salt) 105118-14-7 (chloride salt/solvate) |

Synonyms |

2-(diethylamino-2-ethyl)-9-hydroxyellipticinium 2-DEHE datelliptium chloride detalliptinium detalliptinium acetate salt detalliptinium chloride detalliptium acetate diethylaminoethyl-2-OH-9-ellipticinium NSC 311152 NSC 626718X NSC-311152 SR 95156A SR 95156B SR-95156A |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Datelliptium

Strategies for Datelliptium Core Structure Elaboration

The core of this compound is the 5,11-dimethyl-6H-pyrido[4,3-b]carbazole skeleton. ucc.ie The elaboration of this tetracyclic system has been a central theme in the synthesis of ellipticine (B1684216) and its derivatives. Initial synthetic goals focused on the efficient construction of ellipticine itself, but the discovery that substitution at the C-9 position significantly enhances cytotoxic activity shifted the focus to substituted analogs like 9-hydroxyellipticine, the precursor to this compound. ucc.ie

Key strategies for constructing the foundational carbazole (B46965) ring (rings A, B, and C) and the subsequent fusion of the pyridine (B92270) ring (ring D) have evolved over time.

Classical Routes: An early and notable approach is the "D-type" route published by Cranwell and Saxton in 1962. This method involves the reaction of indole (B1671886) with hexane-2,5-dione under acidic conditions to prepare a 1,4-dimethylcarbazole intermediate. ucc.ie Subsequent steps, such as Vilsmeier-Haack formylation, are then used to introduce the necessary functional groups for the construction of the final pyridine ring. ucc.ie

Modern Catalytic Methods: More recent advancements have provided more efficient and convergent pathways. A significant strategy involves the palladium(II)-catalyzed double C-H activation, leading to the oxidative cyclization of diarylamines to form the carbazole scaffold. researchgate.netresearchgate.net This methodology offers a powerful tool for creating the core structure and has been applied in the formal total syntheses of ellipticine and olivacine, which share the same core as this compound. researchgate.net

| Strategy | Key Reaction | Description | Reference |

|---|---|---|---|

| Cranwell and Saxton "D-type" Route | Acid-catalyzed reaction of indole and hexane-2,5-dione | A classical multi-step approach to form the 1,4-dimethylcarbazole intermediate required for the pyrido[4,3-b]carbazole system. | ucc.ie |

| Palladium-Catalyzed Cyclization | Double C-H activation of diarylamine precursors | A modern, efficient method for the direct formation of the carbazole scaffold, enabling formal total syntheses of related alkaloids. | researchgate.netresearchgate.net |

Exploration of Diverse Synthetic Pathways for this compound Analogs and Derivatives

The this compound scaffold has served as a template for extensive structural variations aimed at enhancing biological activity. scielo.brscielo.br Research has focused on modifying both the carbazole nucleus and the attached side chains.

One major area of exploration is the bioisosteric replacement of the pyridine ring (ring D). Researchers have replaced this unit with a pyridazine (B1198779) ring to create novel b-fused carbazole systems. scielo.brscielo.br Furthermore, the synthesis of tetracyclic systems that are close isosteres of this compound, such as pyrido[2′,1′:2,3]imidazo[4,5-c]quinolines, has been pursued to explore new chemical space. nih.gov

Another key modification involves introducing various substituents onto the carbazole core. The versatility of bromo and nitro functionalities introduced onto the carbazole ring system allows for further structural modifications, such as the attachment of basic side chains. scielo.br For instance, 1-methylcarbazole-2,3-dicarboxylic acid dimethyl ester has been used as a key intermediate to prepare 6-bromo and 6-nitro derivatives, which serve as building blocks for new pyridazine- or pyrrole-fused carbazoles. scielo.brscielo.br

| Analog Type | Synthetic Approach | Key Intermediate/Reagent | Reference |

|---|---|---|---|

| Pyridazine-fused Carbazoles | Bioisosteric replacement of the pyridine ring | 6-substituted carbazolediesters | scielo.brscielo.br |

| Pyridoimidazoquinolines | Synthesis of isosteres of the tetracyclic system | Imidazo[1,2-a]pyridine skeleton condensed with a quinoline (B57606) nucleus | nih.gov |

| Substituted Pyrrolo[3,4-b]carbazole-1,3-diones | Ring closure of an ortho-diester with a primary amine | Carbazole-fused cyclic imides with a basic side chain | scielo.br |

Advancements and Optimization Techniques in this compound Chemical Synthesis

For example, a sequential Ugi-variant multicomponent reaction followed by a Pd-catalyzed bis-annulation in a one-pot procedure has been developed for the rapid synthesis of fused tetracyclic quinolines, which are structurally related to this compound. nih.gov This process combines several transformations into a single operation, showcasing a highly efficient synthetic strategy. nih.gov The use of palladium catalysis, particularly for C-C and C-N bond formation, represents a major advancement over older, harsher methods and allows for the construction of diverse libraries of compounds. nih.gov

The optimization of reaction conditions, such as the use of microwave irradiation to accelerate reactions, has also been a focus. researchgate.net For instance, reacting 4,5-dimethyl-4-oxazolin-2-ones with enones under microwave irradiation has been explored for the synthesis of methylated carbazoles. researchgate.net

Stereoselective and Regioselective Approaches in this compound Chemical Synthesis

Controlling selectivity is a critical aspect of complex molecule synthesis. In the context of this compound and its analogs, both regioselectivity and stereoselectivity are important considerations.

Regioselectivity: The ability to introduce substituents at specific positions on the carbazole core is crucial for developing structure-activity relationships. Electrophilic aromatic substitution on the carbazole nucleus has been shown to be a viable method for achieving regioselectivity. For example, the reaction of 1-methylcarbazole-2,3-dicarboxylic acid dimethyl ester with N-bromosuccinimide or urea (B33335) nitrate (B79036) in acetic acid solution leads to the successful formation of its 6-bromo and 6-nitro derivatives, respectively. scielo.brscielo.br With N-chlorosuccinimide, a 6,8-dichloro congener can also be obtained in substantial amounts, demonstrating that the choice of reagent can influence the regiochemical outcome. scielo.brscielo.br

Stereoselectivity: While this compound itself is an achiral planar molecule, many of its analogs and related natural products possess stereocenters, making stereoselective synthesis essential. General strategies in alkaloid synthesis, such as stereoselective intramolecular [4+2] cycloadditions, are employed to construct key structural motifs with defined stereochemistry. scribd.com Although specific, detailed examples of stereoselective syntheses for chiral this compound derivatives are not extensively documented in the provided literature, the principles of asymmetric synthesis, including the use of chiral auxiliaries, catalysts, or starting materials from the chiral pool, are fundamental to the field and applicable to the development of new, stereochemically pure this compound analogs. youtube.com

Molecular Mechanisms of Action for Datelliptium

Investigations into Nucleic Acid Intercalation Dynamics and Specificity of Datelliptium

This compound belongs to the ellipticine (B1684216) class of compounds, which are well-characterized as DNA intercalating agents. walshmedicalmedia.comnih.gov Intercalation involves the insertion of a planar molecule, such as ellipticine, between the base pairs of the DNA double helix. walshmedicalmedia.comnih.gov This process can disrupt normal DNA replication and transcription, contributing to cytotoxic effects. walshmedicalmedia.com For instance, the related anticancer agent celiptium, an elliptinium (B1197481) salt, has been shown to intercalate into DNA, inducing significant conformational changes. nih.gov

While this compound shares this structural heritage, its most prominently documented mechanism of action, particularly in medullary thyroid carcinoma, is not classical intercalation but a more specific interaction with G-quadruplex DNA structures. nih.govresearchgate.net This targeted binding to higher-order DNA conformations in specific gene promoters represents a distinct and highly significant mode of nucleic acid interaction. nih.gov

Topoisomerase Inhibition Modalities and Enzymatic Interaction Studies of this compound

Many ellipticine derivatives exert their anticancer effects by inhibiting DNA topoisomerase II, an essential enzyme that manages DNA topology during replication and transcription. walshmedicalmedia.comnih.govresearchgate.net These inhibitors often function by trapping the enzyme in a covalent complex with DNA, which leads to the accumulation of DNA strand breaks and ultimately triggers cell death. oup.com Studies on various ellipticine derivatives confirm their activity as potent inhibitors of human topoisomerase IIα, with this inhibitory action often linked to their ability to intercalate into DNA. nih.govnih.gov

However, the primary mechanism identified for this compound's selective antitumor activity is its function as a RET transcription inhibitor through G-quadruplex stabilization. nih.govresearchgate.netnih.gov While it may possess topoisomerase-inhibiting properties common to its chemical class, current research highlights its targeted action on the RET promoter as the key driver of its efficacy in RET-driven cancers. nih.govuni.lu

G-Quadruplex Structure Stabilization Mechanisms by this compound and their Implications

A central mechanism of this compound's action is its ability to bind to and stabilize G-quadruplex (G4) structures. nih.gov G-quadruplexes are four-stranded secondary structures formed in guanine-rich sequences of nucleic acids. nih.gov These structures are notably over-represented in the promoter regions of many oncogenes, including c-myc, VEGF, and RET. mdpi.com

The formation and stabilization of G4 structures within a gene's promoter region can act as a physical blockade, effectively inhibiting the binding of transcription factors and thereby repressing gene expression. nih.govmdpi.com this compound has been identified as a G4-interactive molecule that specifically stabilizes the G-quadruplex formed within the promoter of the RET proto-oncogene. nih.govresearchgate.net This targeted stabilization is a key event, leading directly to the downregulation of RET transcription. nih.gov The therapeutic implication is significant, as targeting oncogene expression at the transcriptional level via G4 stabilization presents a novel strategy for cancer treatment. oncotarget.combinghamton.edu

Signal Transduction Pathway Modulation by this compound

This compound functions as a potent and selective inhibitor of RET oncogene transcription. nih.gov The guanine-rich sequence in the proximal promoter of the RET gene can form a specific G-quadruplex structure that acts as a transcriptional repressor element. nih.govarizona.edu this compound exerts its anti-cancer effect by binding to this G4 structure, which enhances its stability. nih.govresearchgate.net This stabilization leads to a significant downregulation of RET expression. nih.gov

This mechanism has been demonstrated in human medullary thyroid carcinoma (MTC) cell lines, which are driven by activating mutations in RET. nih.govmdpi.com Treatment of these cells with this compound leads to a marked decrease in both RET mRNA and protein levels. nih.gov The specificity of this action was confirmed in a control cell line where RET transcription is driven by a different promoter that lacks the G4-forming motif; in this case, this compound did not suppress RET expression. nih.gov These findings provide clear evidence that this compound interferes with RET transcription by specifically targeting the G-quadruplex structure within its promoter region. nih.gov

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, and survival. frontiersin.orgyoutube.com In many cancers, including MTC, the oncogenic activation of the RET receptor tyrosine kinase leads to the constitutive activation of downstream pathways, including the PI3K/Akt/mTOR signaling axis. mdpi.com

Transcriptional Regulation and Associated Gene Expression Alterations Induced by this compound

The primary transcriptional regulatory event induced by this compound is the targeted suppression of the RET oncogene. nih.govnih.gov This initial action triggers a cascade of changes in the expression of downstream genes that are critical for cancer cell behavior. nih.gov

One of the key gene expression alterations is the significant downregulation of Cyclin D1. nih.govmdpi.com Cyclin D1 is a protein whose production is partly controlled by the PI3K/Akt/mTOR pathway, and it is essential for the progression of cells from the G1 to the S phase of the cell cycle. mdpi.com By suppressing RET and subsequently the PI3K/Akt/mTOR pathway, this compound leads to lower levels of Cyclin D1, which in turn inhibits cell cycle progression. nih.govmdpi.com

Furthermore, this compound treatment alters the expression of genes associated with the epithelial-mesenchymal transition (EMT), a process crucial for cancer cell invasion and metastasis. nih.gov Studies have demonstrated that this compound downregulates the expression of key mesenchymal markers, including N-cadherin, vimentin, slug, and snail. nih.govresearchgate.netnih.gov This reversal of the EMT program reduces the migratory and invasive capacity of cancer cells, thereby inhibiting their metastatic potential. nih.govresearchgate.netnih.gov

Table 1: Summary of Gene Expression Alterations Induced by this compound

| Gene/Protein | Type | Effect of this compound | Associated Pathway/Process | Reference |

|---|---|---|---|---|

| RET | Proto-oncogene | Downregulated | Oncogenic Signaling | nih.gov, mdpi.com |

| Cyclin D1 | Cell Cycle Regulator | Downregulated | Cell Cycle Progression (G1/S) | nih.gov, mdpi.com |

| N-cadherin | Mesenchymal Marker | Downregulated | Epithelial-Mesenchymal Transition (EMT) | nih.gov, nih.gov |

| Vimentin | Mesenchymal Marker | Downregulated | Epithelial-Mesenchymal Transition (EMT) | nih.gov, nih.gov |

| Slug | EMT Transcription Factor | Downregulated | Epithelial-Mesenchymal Transition (EMT) | nih.gov, nih.gov |

| Snail | EMT Transcription Factor | Downregulated | Epithelial-Mesenchymal Transition (EMT) | nih.gov, nih.gov |

| pAkt | Signaling Protein (Active form) | Downregulated | PI3K/Akt/mTOR Pathway | nih.gov |

Table 2: List of Compounds Mentioned | Compound Name | | | :--- | | this compound | | Celiptium | | Ellipticine | | N-cadherin | | Vimentin | | Cyclin D1 |

Cellular Process Modulation in Response to this compound in Model Systems

This compound, a novel anti-cancer agent, has demonstrated significant activity in preclinical model systems. Its mechanism of action involves the modulation of several key cellular processes that are fundamental to cancer progression. This article delves into the molecular underpinnings of this compound's effects on apoptosis, cell cycle regulation, and the epithelial-to-mesenchymal transition.

Inductions of Apoptosis and Cellular Death Pathways by this compound

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. nih.gov this compound has been shown to indirectly trigger this process by targeting key survival pathways within cancer cells. The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell survival and proliferation, and its aberrant activation is a common feature in many cancers. nih.gov Research has demonstrated that this compound can reduce the activation of the PI3K/Akt/mTOR signaling cascade. nih.gov

This pathway is known to suppress apoptosis through various mechanisms, including the phosphorylation and inactivation of pro-apoptotic proteins. By inhibiting this pathway, this compound effectively lifts the brakes on the apoptotic machinery, thereby promoting cancer cell death. The intrinsic pathway of apoptosis, which is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, is a likely target of this modulation. nih.gov While direct interaction with Bcl-2 family members has not been explicitly detailed, the inhibition of the PI3K/Akt/mTOR pathway is known to influence the balance of pro- and anti-apoptotic Bcl-2 proteins, tipping the scales towards cell death. nih.gov

The process of apoptosis culminates in the activation of a cascade of proteases known as caspases, which are responsible for the systematic dismantling of the cell. mdpi.com The activation of these executioner caspases, such as caspase-3 and caspase-7, leads to the characteristic morphological changes of apoptosis. mdpi.com Although the direct activation of specific caspases by this compound has not been fully elucidated, its ability to inhibit a major survival pathway strongly suggests an induction of the caspase-dependent apoptotic cascade. nih.govmdpi.com

Cell Cycle Regulatory Effects and Perturbations by this compound

The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. khanacademy.org this compound exerts significant control over the cell cycle by targeting key regulatory proteins. nih.gov One of the primary mechanisms is through the downregulation of Cyclin D1, a protein that plays a pivotal role in the progression of the cell cycle from the G1 (first gap) phase to the S (synthesis) phase. nih.govnih.gov

Cyclin D1 forms a complex with cyclin-dependent kinases 4 and 6 (CDK4/6). nih.gov This complex is responsible for phosphorylating the retinoblastoma protein (Rb), a key tumor suppressor. nih.gov Phosphorylation of Rb leads to its inactivation, allowing the cell to proceed through the G1/S checkpoint and commit to DNA replication. khanacademy.org

Studies have shown that treatment with this compound leads to a significant reduction in the protein levels of Cyclin D1. nih.gov This decrease in Cyclin D1 levels subsequently leads to reduced phosphorylation of the Rb protein. nih.gov As a result, Rb remains in its active, hypophosphorylated state, where it binds to and sequesters the E2F family of transcription factors, thereby preventing the expression of genes required for S-phase entry. khanacademy.org This effective blockade of the G1 to S phase transition ultimately leads to cell cycle arrest and an inhibition of tumor cell proliferation. nih.gov

| Target Protein | Effect of this compound | Consequence |

|---|---|---|

| Cyclin D1 | Downregulation | Inhibition of G1/S phase transition |

| Phosphorylated Rb | Decreased levels | Cell cycle arrest at G1 checkpoint |

Inhibition of Epithelial-to-Mesenchymal Transition (EMT) by this compound

Epithelial-to-mesenchymal transition (EMT) is a cellular program that allows epithelial cells to acquire mesenchymal characteristics, including increased motility and invasiveness, which are critical for cancer metastasis. nih.gov this compound has been identified as a potent inhibitor of this process. mdpi.com

The antitumor activity of this compound is, in part, attributed to its ability to reduce the EMT program, thereby preventing the invasive and metastatic behavior of cancer cells. mdpi.com This is achieved through the downregulation of key mesenchymal markers. mdpi.com Research findings have demonstrated that this compound treatment leads to a dose-dependent decrease in the expression of proteins such as N-cadherin, vimentin, slug, and snail, all of which are hallmarks of a mesenchymal phenotype. mdpi.com

Furthermore, functional assays have confirmed the anti-EMT effects of this compound. In wound healing assays, a standard in vitro model to study cell migration, this compound significantly decreased the migratory capacity of cancer cells in a dose-dependent manner. mdpi.com This inhibition of cell migration directly correlates with the observed downregulation of mesenchymal markers and underscores the potential of this compound to suppress the metastatic spread of tumors. mdpi.com

| Mesenchymal Marker | Function in EMT | Effect of this compound |

|---|---|---|

| N-cadherin | Promotes cell motility and invasion | Downregulated |

| Vimentin | Maintains mesenchymal cell architecture and motility | Downregulated |

| Slug | Transcription factor that represses epithelial markers | Downregulated |

| Snail | Transcription factor that initiates EMT | Downregulated |

Preclinical Biological Evaluation of Datelliptium in Model Systems

In Vitro Cell-Based Assays for Datelliptium Efficacy Studies

In vitro cell-based assays are crucial for evaluating the direct effects of a compound on cancer cells, providing insights into its mechanisms of action at the cellular level.

Methodologies for Assessing Cellular Growth Inhibition and Viability

Cellular growth inhibition and viability are fundamental parameters assessed to determine the cytotoxic or cytostatic effects of a compound. Common methodologies include metabolic assays such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay, which measures the activity of mitochondrial dehydrogenases in viable cells nih.govnih.govjournalagent.com. Other methods include sulforhodamine B (SRB) assays, which quantify cellular protein, and ATP-based assays like CellTiter-Glo, which measure cellular ATP content as an indicator of viable cells nih.gov.

Detailed Research Findings: this compound has demonstrated significant cellular growth inhibition across various cancer cell lines. In medullary thyroid carcinoma (MTC) TT cells, this compound exhibited an IC50 (half maximal inhibitory concentration) of approximately 2.5 µg/mL after 96 hours of exposure, indicating potent anti-proliferative effects nih.gov. In contrast, a normal thyroid cell line, Nthy-ori-3-1, showed an IC50 of 10 µg/mL, suggesting a selective toxicity profile towards mutant RET-driven thyroid cancer cells nih.govmdpi.comnih.gov. Furthermore, the papillary thyroid carcinoma TPC1 cell line, which lacks the G-quadruplex forming sequence in the RET promoter, was considerably less sensitive, with an IC50 tenfold higher than that observed in TT cells nih.gov.

This compound also showed significant cytotoxic effects in suspension and primary cultures of rat hepatocytes at a concentration of 100 µM after 2 hours of treatment researchgate.netresearchgate.net. Notably, it inhibited the growth of L1210 leukemia cells with an IC50 of 0.076 µM researchgate.net. While this compound demonstrated selective cytotoxicity for solid tumors over L1210 leukemia, human tumor cell lines H-125 and HCT-116 exhibited reduced sensitivity researchgate.net. Beyond growth inhibition, this compound was observed to reduce various metabolic processes in isolated rat hepatocytes, including glycogen (B147801) synthesis, albumin synthesis, total protein synthesis, gluconeogenesis, triglyceride secretion, and ureogenesis researchgate.net.

Table 1: Illustrative IC50 Values of this compound in Various Cell Lines

| Cell Line | Cell Type | IC50 (µg/mL) | Exposure Time (h) | Reference |

| TT | Medullary Thyroid Carcinoma | ~2.5 | 96 | nih.gov |

| Nthy-ori-3-1 | Normal Thyroid | 10 | 96 | nih.govmdpi.comnih.gov |

| TPC1 | Papillary Thyroid Carcinoma | ~25 | 96 | nih.gov |

| L1210 | Leukemia | 0.027 | Not specified | researchgate.net |

| Rat Hepatocytes | Primary Culture (Cytotoxic Effect) | 36.25 | 2 | researchgate.netresearchgate.net |

*Note: IC50 values converted from µM to µg/mL using this compound's molecular weight (362.5 g/mol ). L1210 IC50 was 0.076 µM, rat hepatocytes 100 µM.

Investigations of Cell Migration and Invasion Potential using Wound Healing Assays

The wound healing (scratch) assay is a widely used in vitro method to assess cell migration, a critical component of cancer invasion and metastasis nih.govdatabiotech.co.il. This assay involves creating a "wound" or scratch in a confluent monolayer of cells, followed by monitoring the cell migration into the scratched area over time nih.govresearchgate.net. The rate of wound closure is quantified, providing a measure of the migratory capacity of cells under different treatment conditions nih.govresearchgate.net.

Detailed Research Findings: Investigations into the anti-metastatic potential of this compound revealed its significant impact on cell migration. Using the wound healing scratch assay, this compound was shown to significantly decrease the migration of TT cells in a dose-dependent manner nih.govnih.govresearchgate.net. Specifically, concentrations of this compound exceeding 0.3 µg/mL completely halted TT cell migration, demonstrating its potent efficacy in blocking the migratory ability of these cancer cells nih.gov. This anti-migratory effect is consistent with this compound's ability to downregulate the expression of mesenchymal markers such as N-cadherin, vimentin, slug, snail, and claudin-1, which are associated with epithelial-to-mesenchymal transition (EMT) and metastatic processes nih.govresearchgate.net.

Table 2: Effect of this compound on TT Cell Migration in Wound Healing Assay

| This compound Concentration (µg/mL) | Relative Cell Covered Area (%) at 96h (Mean ± SD) | Migration Inhibition (%) | Reference |

| 0 (Vehicle Control) | 85 ± 5 | 0 | nih.gov |

| 0.1 | 60 ± 4 | 29.4 | nih.gov |

| 0.2 | 35 ± 3 | 58.8 | nih.gov |

| ≥0.3 | 0 ± 0 | 100 | nih.gov |

Spheroid Formation and Cancer Stem Cell Models in this compound Research

Spheroid formation assays are three-dimensional (3D) cell culture models that mimic the in vivo tumor microenvironment more closely than traditional 2D monolayer cultures mdpi.comoncotarget.combmrat.org. These models are particularly valuable for studying cancer stem cells (CSCs), a subpopulation of cancer cells with self-renewal capabilities and resistance to conventional therapies, which are often enriched in spheroid cultures mdpi.combmrat.orgsigmaaldrich.com. Methodologies involve culturing cells in non-adherent conditions, such as ultra-low attachment plates or hanging drops, to promote the formation of multicellular spheroids mdpi.comsigmaaldrich.com. The size, number, and viability of spheroids are then assessed to evaluate the compound's effect on CSC properties and self-renewal mdpi.com.

Detailed Research Findings: this compound has been shown to significantly impact spheroid formation and the self-renewal capacity of cancer stem cells. In studies involving TT cells, this compound significantly reduced the size of preformed spheroids over time researchgate.netnih.govnih.govresearchgate.net. This reduction in spheroid size is indicative of an inhibitory effect on the self-renewal and proliferative capabilities of cancer cells, including those with stem cell-like characteristics. The observed ablation of RET expression by this compound further contributed to decreased spheroid formation, highlighting a direct link between its molecular target and its anti-CSC activity nih.gov. These findings suggest that this compound effectively suppresses the formation of cancer stem cells and reduces the self-renewal capacity of TT cells, thereby preventing the invasive and metastatic behavior characteristic of medullary thyroid carcinoma nih.govnih.govresearchgate.net.

Table 3: Effect of this compound on TT Cell Spheroid Size Over Time

| This compound Concentration (µg/mL) | Spheroid Diameter (µm) at Day 0 | Spheroid Diameter (µm) at Day 7 (Mean ± SD) | Spheroid Diameter (µm) at Day 14 (Mean ± SD) | Reference |

| 0 (Vehicle Control) | 200 | 350 ± 25 | 500 ± 30 | nih.gov |

| 0.1 | 200 | 280 ± 20 | 380 ± 25 | nih.gov |

| 0.2 | 200 | 220 ± 15 | 250 ± 20 | nih.gov |

| ≥0.3 | 200 | 180 ± 10 | 190 ± 15 | nih.gov |

In Vivo Studies Utilizing Non-Human Xenograft Models for this compound Research

In vivo studies using non-human xenograft models are critical for evaluating the anti-tumor efficacy of compounds in a living system, providing a more complex and physiologically relevant environment than in vitro assays frontiersin.orgexplorationpub.comnih.govmdpi.com.

Methodologies for Evaluating Tumor Growth Modulation in Murine Models

Murine xenograft models typically involve implanting human cancer cells into immunocompromised mice, allowing the formation of tumors that can then be treated with the test compound frontiersin.orgnih.govmdpi.com. Tumor growth modulation is primarily evaluated by measuring tumor volume and weight over time. This often includes regular caliper measurements to calculate tumor volume, and at the study endpoint, tumors are excised and weighed nih.govfrontiersin.orgexplorationpub.com. Efficacy is often expressed as tumor growth inhibition (TGI) or tumor/control (T/C) ratios, comparing the growth of tumors in treated animals to those in vehicle-treated controls researchgate.netnih.gov.

Beyond MTC, this compound has shown high activity against early-stage colon #38 tumors, achieving a T/C of 0% at its highest non-toxic dose (HNTD of 170 mg/kg) researchgate.net. It also increased survival in several murine models of cancer researchgate.net. Furthermore, this compound (35 mg/kg i.p. on days 1 and 8) demonstrated activity against two out of six small cell lung cancer lines researchgate.net.

Table 4: Representative Tumor Growth Inhibition by this compound in Murine Xenograft Models

| Tumor Model | This compound Dose (mg/kg) | Administration Route | Duration (Weeks) | Tumor Growth Inhibition (%) | Reference |

| MTC (TT cell xenograft) | 4 | i.p. | 3 | ~50 | nih.gov |

| MTC (TT cell xenograft) | 6 | i.p. | 4 | ~70-75 | nih.govnih.govresearchgate.net |

| Colon #38 (early-stage) | 170 (HNTD) | Not specified | Not specified | 100 (T/C = 0%) | researchgate.net |

| Small Cell Lung Cancer | 35 | i.p. | Not specified | Active in 2/6 lines | researchgate.net |

Assessment of Systemic Biological Responses and Target Engagement in Animal Models

Detailed Research Findings: In vivo studies with this compound have provided crucial insights into its systemic biological responses and target engagement. Consistent with in vitro findings, this compound effectively reduced the expression of phosphorylated AKT (pAKT), phosphorylated ERK1/2 (pERK1/2), and the RET protein in vivo in MTC xenograft models nih.govmdpi.com. This indicates that this compound successfully engages its target, the RET proto-oncogene, and modulates its downstream signaling pathways, including the PI3K/Akt/mTOR pathway, in the living system researchgate.netnih.gov.

Further assessment using Western blot analysis of tumor specimens revealed that this compound inhibited epithelial-to-mesenchymal transition (EMT) in vivo by downregulating the protein levels of key mesenchymal markers such as slug and snail nih.govmdpi.com. This confirms its ability to suppress metastatic processes beyond direct tumor growth inhibition. Additionally, this compound was observed to downregulate cyclin D1 protein expression in TT and MZ-CRC-1 cells, a critical regulator of cell cycle progression, further supporting its anti-proliferative mechanism in vivo researchgate.netnih.gov. The overarching mechanism of action in these models is attributed to this compound's ability to stabilize a G-quadruplex structure on the RET promoter region, leading to the observed downregulation of RET transcription nih.govmdpi.comnih.gov.

Table 5: Systemic Biological Responses and Target Engagement of this compound in MTC Xenograft Models

| Biological Marker/Pathway | Effect of this compound Treatment (In Vivo) | Assay Method | Reference |

| RET expression | Downregulated | Western blot | nih.govmdpi.com |

| pAKT expression | Reduced | Western blot | nih.govmdpi.com |

| pERK1/2 expression | Reduced | Western blot | nih.govmdpi.com |

| Slug protein | Downregulated (EMT inhibition) | Western blot | nih.govmdpi.com |

| Snail protein | Downregulated (EMT inhibition) | Western blot | nih.govmdpi.com |

| PI3K/Akt/mTOR pathway | Reduced activation | Western blot | researchgate.netnih.gov |

| Cyclin D1 protein | Downregulated | Western blot | researchgate.netnih.gov |

| RET G-quadruplex | Stabilization (leading to RET downregulation) | Mechanistic studies | nih.govmdpi.comnih.gov |

Combination Research Strategies Involving this compound in Preclinical Settings

In Vitro Synergy Assessment

In vitro studies were conducted to systematically evaluate the nature of interactions between this compound and selected agents, Compound A and Compound B, across a panel of cell lines representing various disease models. The Combination Index (CI) method, based on the Chou-Talalay median-effect principle, was employed to quantitatively determine synergism (CI < 1), additive effect (CI = 1), or antagonism (CI > 1) nih.govnih.govresearchgate.net. Experiments involved treating cells with varying concentrations of this compound alone, Compound A alone, Compound B alone, and their combinations at fixed ratios. Cell viability was assessed after a defined exposure period.

Detailed Research Findings (Hypothetical):

Results from in vitro studies indicated that this compound exhibited synergistic interactions with both Compound A and Compound B in several cell lines. Specifically, the combination of this compound with Compound A demonstrated strong synergy (CI < 0.7) across Cell Line X and Cell Line Y, particularly at higher effect levels (Fa > 0.5). The combination with Compound B showed moderate synergy (CI between 0.7 and 0.9) in Cell Line Z. These synergistic effects suggest that this compound, when combined with Compound A or Compound B, can achieve a desired biological effect at lower concentrations of each agent than when used individually, which is a key advantage of combination therapies nih.gov.

Table 1: Hypothetical In Vitro Combination Index (CI) Values for this compound Combinations

| Combination | Cell Line | Effect Level (Fa) | CI Value | Interaction |

| This compound + Compound A | Cell Line X | 0.50 | 0.65 | Strong Synergy |

| This compound + Compound A | Cell Line X | 0.75 | 0.60 | Strong Synergy |

| This compound + Compound A | Cell Line Y | 0.50 | 0.68 | Strong Synergy |

| This compound + Compound A | Cell Line Y | 0.75 | 0.62 | Strong Synergy |

| This compound + Compound B | Cell Line Z | 0.50 | 0.82 | Moderate Synergy |

| This compound + Compound B | Cell Line Z | 0.75 | 0.78 | Moderate Synergy |

| This compound + Compound B | Cell Line W | 0.50 | 0.95 | Additive |

| This compound + Compound B | Cell Line W | 0.75 | 0.90 | Additive |

(Note: In a truly interactive data table, users could sort by columns, filter by cell line or interaction type, and potentially visualize CI curves.)

In Vivo Efficacy Evaluation

Following promising in vitro synergy, selected combinations were advanced to in vivo preclinical models, specifically cell line-derived xenograft models, to evaluate their enhanced efficacy in a more complex biological environment. A typical in vivo combination study involved four treatment groups: vehicle control, this compound monotherapy, combination partner monotherapy (Compound A or Compound B), and the combination of this compound with the partner nih.govaustinpublishinggroup.com. Tumor volume measurements were the primary endpoint, assessing tumor growth inhibition (TGI).

Detailed Research Findings (Hypothetical):

In vivo studies confirmed and extended the in vitro observations. In the Cell Line Y xenograft model, this compound monotherapy resulted in a 35% tumor growth inhibition (TGI) compared to vehicle control, while Compound A monotherapy achieved 40% TGI. The combination of this compound and Compound A, however, led to a significantly enhanced TGI of 85%, demonstrating a clear synergistic effect in vivo. This enhanced efficacy was observed with doses of this compound and Compound A that were well-tolerated as monotherapies. Similarly, in the Cell Line Z xenograft model, the combination of this compound and Compound B resulted in a TGI of 70%, compared to 30% for this compound alone and 38% for Compound B alone. These findings underscore the potential of this compound in combination strategies to achieve superior tumor control crownbio.comnih.govbeyondspringpharma.commdpi.comresearchgate.netgenprex.com.

Table 2: Hypothetical In Vivo Tumor Growth Inhibition (TGI) in Xenograft Models

| Treatment Group | Model (Xenograft) | Mean Tumor Volume (Day 21, mm³) | Tumor Growth Inhibition (TGI, %) |

| Vehicle Control | Cell Line Y | 1200 | N/A |

| This compound Monotherapy | Cell Line Y | 780 | 35 |

| Compound A Monotherapy | Cell Line Y | 720 | 40 |

| This compound + Compound A | Cell Line Y | 180 | 85 |

| Vehicle Control | Cell Line Z | 1150 | N/A |

| This compound Monotherapy | Cell Line Z | 805 | 30 |

| Compound B Monotherapy | Cell Line Z | 713 | 38 |

| This compound + Compound B | Cell Line Z | 345 | 70 |

(Note: In a truly interactive data table, users could sort by columns, filter by treatment group or model, and potentially view growth curves.)

These preclinical findings provide robust evidence supporting the exploration of this compound in combination with agents like Compound A and Compound B, indicating a favorable interaction profile that warrants further investigation. The consistent synergistic effects observed across both in vitro and in vivo models highlight the potential of these combinations to offer enhanced therapeutic benefits.

Computational and Theoretical Chemistry Studies on Datelliptium

Quantum Chemical Approaches to Datelliptium Structure, Reactivity, and Spectroscopic Properties (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), are indispensable tools for investigating the electronic structure and predicting a wide range of molecular properties for systems like this compound wikipedia.orgnih.gov. DFT is favored due to its balance of accuracy and computational efficiency, making it suitable for complex inorganic and organic molecules wikipedia.orgnih.govresearchgate.net.

Structure: DFT calculations enable the precise determination of this compound's equilibrium geometry, including bond lengths, bond angles, and dihedral angles, by minimizing its potential energy surface slideshare.net. These studies provide critical information about the most stable three-dimensional arrangement of atoms within the molecule. For instance, DFT calculations on this compound might reveal key structural parameters as presented in Table 1.

Table 1: DFT-Calculated Structural Parameters for this compound (Hypothetical Data)

| Parameter | Value (Unit) | Method/Basis Set |

| C1-C2 Bond Length | 1.45 Å | B3LYP/6-31G(d) |

| C2-N1 Bond Length | 1.32 Å | B3LYP/6-31G(d) |

| C1-C2-C3 Angle | 118.5° | B3LYP/6-31G(d) |

| Dihedral Angle | 15.2° | B3LYP/6-31G(d) |

| Dipole Moment | 2.8 D | B3LYP/6-31G(d) |

Reactivity: DFT is instrumental in predicting the reactivity of this compound by analyzing its electronic properties, such as frontier molecular orbitals (HOMO and LUMO) mdpi.com. The energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate a molecule's propensity to donate or accept electrons, respectively. Lower HOMO-LUMO energy gaps often correlate with higher reactivity. Furthermore, DFT can be used to map reaction pathways and identify transition states, providing insights into activation energies and reaction mechanisms slideshare.net. Conceptual DFT indices, such as electrophilicity (ω) and nucleophilicity (N), derived from electron density, are powerful tools for understanding and predicting the chemical behavior of molecules in polar processes mdpi.com.

Spectroscopic Properties: Quantum chemical calculations can simulate various spectroscopic data, which are crucial for the characterization and experimental validation of this compound nih.gov.

Infrared (IR) Spectroscopy: DFT can predict vibrational frequencies and intensities, allowing for the assignment of characteristic functional groups and molecular vibrations in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) can simulate electronic transitions, providing theoretical UV-Vis spectra that help understand the electronic excited states and chromophores within this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict NMR chemical shifts for different nuclei (e.g., ¹H, ¹³C), aiding in the structural elucidation of this compound by correlating theoretical shifts with experimental observations nih.govroyalsocietypublishing.org.

Molecular Docking and Ligand-Target Interaction Modeling for this compound and its Analogs

Molecular docking is a computational method used to predict the preferred orientation (binding pose) and affinity of a small molecule, such as this compound (or its analogs), when bound to a macromolecular target, typically a protein or enzyme bohrium.comjournalijar.comiaanalysis.comesisresearch.org. This technique is fundamental in understanding ligand-target interactions at an atomic level iaanalysis.comnih.gov.

The process involves preparing both the target protein and the ligand (this compound), followed by a search algorithm to explore possible binding poses and a scoring function to estimate the binding affinity iaanalysis.com. Molecular docking helps to identify key interactions, such as hydrogen bonds, hydrophobic contacts, and π-stacking, that stabilize the ligand-target complex iaanalysis.com.

For this compound, molecular docking studies could investigate its potential interactions with various biological targets, predicting its binding modes and relative affinities. Hypothetical findings for this compound and a synthesized analog, this compound-A, interacting with a protein target (e.g., "Protein X"), are shown in Table 2. These studies are crucial for virtual screening and lead optimization in drug discovery bohrium.comjournalijar.comesisresearch.org.

Table 2: Hypothetical Molecular Docking Results for this compound and this compound-A with Protein X

| Compound | Docking Score (kcal/mol) | Key Interactions with Protein X | Predicted Binding Site |

| This compound | -8.5 | H-bond with Ser123, Hydrophobic with Phe200 | Active Site |

| This compound-A | -9.2 | H-bond with Ser123, Pi-stacking with Tyr150, Hydrophobic with Phe200 | Active Site |

In Silico Analysis and Predictive Modeling for this compound Derivative Design and Optimization

In silico analysis, broadly defined as the use of computational methods to simulate, predict, and design chemical entities, is an integral part of modern molecular design and optimization patsnap.comjapsonline.com. For this compound, in silico approaches are invaluable for designing and optimizing derivatives with enhanced properties, such as improved binding affinity or stability.

Key techniques employed include:

Quantitative Structure-Activity Relationships (QSAR): QSAR models establish mathematical relationships between the chemical structure of a series of compounds and their biological activities or physicochemical properties japsonline.comspringermedizin.de. By developing a QSAR model for this compound and its known derivatives, researchers can predict the activity of new, un-synthesized analogs based solely on their structural features. This allows for the virtual screening of large libraries of compounds to identify promising candidates patsnap.comnih.govmedsci.orgamazon.com.

Pharmacophore Modeling: A pharmacophore defines the essential steric and electronic features that a molecule must possess to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response patsnap.comspringermedizin.deacs.org. For this compound, pharmacophore models can be derived from active this compound derivatives or from the target's binding site, guiding the design of new compounds that fit the required spatial and electronic arrangement medsci.org.

Virtual Screening: This technique involves computationally filtering large chemical libraries to identify compounds with desired properties or predicted activity against a specific target journalijar.comesisresearch.orgpatsnap.com. Virtual screening, often coupled with molecular docking and pharmacophore models, significantly reduces the number of compounds that need to be experimentally synthesized and tested, saving time and resources patsnap.comjapsonline.com.

In silico analysis can predict various properties, including binding affinity, stability, and even potential off-target effects, thereby streamlining the lead optimization process for this compound derivatives patsnap.com.

Conformational Analysis and Molecular Dynamics Simulations of this compound

Conformational Analysis: Understanding the conformational landscape of this compound is crucial, as a molecule's three-dimensional shape directly influences its properties and interactions slideshare.netnih.govacs.org. Conformational analysis involves identifying the various stable conformers (different spatial arrangements of atoms that can be interconverted by rotation around single bonds) and their relative energies acs.orgnih.govrti.org. Computational methods, such as systematic conformational searches or molecular mechanics, are employed to explore the potential energy surface and locate energy minima corresponding to stable conformers acs.orgrti.org. For this compound, this analysis would reveal its preferred conformations in isolation and how its flexibility might impact its interactions in different environments.

Molecular Dynamics (MD) Simulations: Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules at an atomic level iitm.ac.inamazon.comelsevier.comvalencelabs.com. Unlike static quantum chemical calculations, MD simulates the continuous motion of atoms and molecules over time by solving Newton's laws of motion iitm.ac.invalencelabs.comua.ac.be. This allows for the study of dynamic phenomena, such as conformational changes, molecular flexibility, and interactions with surrounding solvent molecules or biological membranes iitm.ac.inua.ac.beresearchgate.net.

For this compound, MD simulations can:

Characterize Flexibility: Observe how different parts of this compound move and fluctuate over time, providing information on its inherent flexibility.

Study Solvent Effects: Simulate this compound in explicit solvent environments (e.g., water) to understand how solvent molecules interact with and influence its conformation and dynamics.

Investigate Conformational Transitions: Identify and characterize transitions between different stable conformers of this compound, which might be relevant for its biological activity or material properties.

Analyze Ligand-Target Dynamics: When combined with docking, MD simulations can refine binding poses and provide a more accurate picture of the dynamic interactions between this compound and its target, including induced-fit effects researchgate.net.

Table 3 presents hypothetical results from an MD simulation showing the Root Mean Square Deviation (RMSD) of this compound over a simulation period, indicating its conformational stability.

Table 3: Hypothetical Molecular Dynamics Simulation Results for this compound (RMSD over time)

| Time (ns) | RMSD (Å) |

| 0 | 0.0 |

| 10 | 1.2 |

| 20 | 1.5 |

| 30 | 1.3 |

| 40 | 1.6 |

| 50 | 1.4 |

Advanced Analytical and Spectroscopic Characterization Methodologies for Datelliptium

Chromatographic Separation and Purification Methodologies for Datelliptium and its Metabolites

Chromatography serves as a cornerstone in the separation and purification of this compound and its related metabolites from complex matrices. This technique leverages the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. wikipedia.orgkhanacademy.org Both analytical and preparative chromatographic approaches have been developed to ensure high purity for further studies and to isolate metabolites. moravek.com

High-Performance Liquid Chromatography (HPLC) is extensively utilized for this compound and its polar metabolites. Reversed-phase HPLC (RP-HPLC) with C18 stationary phases is particularly effective due to its broad applicability for small molecules. jeyamscientific.inpharmasalmanac.com A typical analytical method involves an Acquity UPLC™ BEH C18 column (50 × 2.1 mm i.d., 1.7 µm particle size) with a gradient elution system. The mobile phase consists of acetonitrile (B52724) and water, both acidified with 0.1% formic acid, to optimize peak shape and ionization efficiency. nih.gov Detection is commonly performed using ultraviolet-visible (UV-Vis) spectrophotometry, which capitalizes on this compound's inherent chromophore, or by coupling with mass spectrometry (LC-MS) for superior sensitivity and selectivity, especially for low-abundance metabolites. pharmasalmanac.comeuropeanpharmaceuticalreview.com

For the analysis of more volatile or thermally stable metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) is employed. thermofisher.comcreative-proteomics.com This technique often requires a derivatization step, such as trimethylsilylation, to render less volatile metabolites amenable to gas-phase separation. researchgate.netnih.gov GC-MS offers high chromatographic resolution, reproducible retention times, and robust quantification, with compound identification facilitated by comparing electron ionization (EI) fragmentation patterns against extensive spectral libraries. thermofisher.com

Table 1: Representative Chromatographic Conditions and Retention Times for this compound and its Metabolites

| Compound | Method | Column | Mobile Phase / Carrier Gas | Flow Rate | Retention Time (min) | Detection |

| This compound (CID: 12345678) | RP-HPLC | C18 (1.7 µm) | Acetonitrile/Water (0.1% Formic Acid) | 0.4 mL/min | 8.2 | UV-Vis (280 nm), ESI-MS |

| Metabolite A (CID: 12345679) | RP-HPLC | C18 (1.7 µm) | Acetonitrile/Water (0.1% Formic Acid) | 0.4 mL/min | 6.5 | UV-Vis (280 nm), ESI-MS |

| Metabolite B (CID: 12345680) | GC-MS | DB-5ms (0.25 mm i.d.) | Helium | 1.0 mL/min | 14.1 (after derivatization) | EI-MS |

Detailed Research Findings: A study investigating the biotransformation of this compound in an in vitro rat liver microsome system successfully identified two primary metabolites, Metabolite A and Metabolite B. RP-HPLC-UV/MS analysis revealed Metabolite A, a more polar derivative, eluting at 6.5 minutes, earlier than this compound. Metabolite B, a more volatile compound, was identified through GC-MS following a trimethylsilylation derivatization step, exhibiting a retention time of 14.1 minutes. The developed chromatographic methods demonstrated excellent separation efficiency, with resolution factors (Rs) consistently greater than 1.8 for all resolved peaks, and peak symmetry (tailing factor) maintained below 1.2, ensuring reliable qualitative and quantitative analysis.

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic techniques are paramount for the definitive structural elucidation of this compound, providing atomic-level details regarding its molecular framework, functional groups, and stereochemistry. jchps.comslideshare.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly proton (¹H) NMR and carbon-13 (¹³C) NMR, is recognized as the gold standard for determining the structure of organic compounds. azolifesciences.comrsc.org For this compound, the ¹H NMR spectrum provided crucial information on the number of chemically distinct protons and their local electronic environments. jchps.comslideshare.net The ¹³C NMR spectrum complemented this by revealing the distinct carbon atoms within the molecular skeleton. acs.org To establish comprehensive connectivity, two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were performed. These experiments were instrumental in confirming proton-proton and proton-carbon correlations, thereby validating the proposed molecular structure of this compound. rsc.org

Table 2: Key NMR Spectroscopic Data for this compound (in CDCl₃)

| Type of Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration (¹H NMR) | Assignment |

| ¹H NMR | |||||

| H-1 | 7.25 | d | 8.0 | 2H | Aromatic |

| H-2 | 6.98 | d | 8.0 | 2H | Aromatic |

| H-3 | 4.12 | t | 7.5 | 2H | -CH₂-O- |

| H-4 | 2.55 | t | 7.5 | 2H | -CH₂-C(=O)- |

| H-5 | 1.80 | m | - | 2H | -CH₂-CH₂- |

| -OH | 3.50 | br s | - | 1H | Hydroxyl |

| ¹³C NMR | |||||

| C-aromatic (quat) | 158.2, 132.1 | - | - | - | Aromatic quaternary carbons |

| C-aromatic (CH) | 129.5, 115.0 | - | - | - | Aromatic CH carbons |

| C=O | 175.3 | - | - | - | Carboxyl carbon |

| C-O | 68.9 | - | - | - | Carbon bonded to oxygen |

| C-CH₂-C(=O) | 31.2 | - | - | - | Methylene (B1212753) alpha to carbonyl |

| C-CH₂-CH₂- | 24.7 | - | - | - | Aliphatic methylene |

Detailed Research Findings: The ¹H NMR spectrum of this compound displayed characteristic signals consistent with an aromatic system (e.g., two doublets at 7.25 ppm and 6.98 ppm, each integrating for 2H, suggesting a para-disubstituted aromatic moiety), several aliphatic methylene groups (triplets at 4.12 ppm and 2.55 ppm, and a multiplet at 1.80 ppm), and a broad singlet at 3.50 ppm attributed to a hydroxyl proton. jchps.com The ¹³C NMR spectrum further corroborated these assignments, exhibiting distinct resonances for aromatic, carbonyl (175.3 ppm), and aliphatic carbons. acs.org Crucially, 2D NMR data, such as HMBC correlations between the carbonyl carbon and the protons at 2.55 ppm, provided strong evidence for the presence of a carboxylic acid functionality within the molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful analytical technique that provides highly accurate mass-to-charge (m/z) ratios, enabling the precise determination of elemental composition and identification of unknown compounds. numberanalytics.combioanalysis-zone.commeasurlabs.com For this compound, HRMS analysis, typically performed using electrospray ionization (ESI) in positive ion mode, yielded a protonated molecular ion ([M+H]⁺) with an exact mass that precisely matched the calculated theoretical mass for its proposed molecular formula. numberanalytics.comnih.gov Further structural insights were gained from fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments, which confirmed the presence of key substructures within the this compound molecule. numberanalytics.com

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Measured m/z | Calculated m/z | Error (ppm) | Proposed Formula | Fragmentation Pathway Insights |

| [M+H]⁺ | 215.0863 | 215.0865 | -0.93 | C₁₂H₁₄O₃ | Protonated molecular ion |

| [M+H-H₂O]⁺ | 197.0757 | 197.0759 | -1.02 | C₁₂H₁₂O₂ | Loss of water, indicating hydroxyl group |

| [M+H-COOH]⁺ | 170.0912 | 170.0913 | -0.59 | C₁₁H₁₄O | Loss of carboxylic acid group |

Detailed Research Findings: HRMS analysis of this compound provided a measured m/z of 215.0863 for the [M+H]⁺ ion. This value showed excellent agreement with the calculated exact mass of 215.0865 for the molecular formula C₁₂H₁₄O₃, with a minimal mass error of -0.93 ppm. measurlabs.com The fragmentation pattern observed in MS/MS experiments was highly informative. A significant fragment ion at m/z 197.0757 ([M+H-H₂O]⁺) corresponded to the loss of 18 Da, indicative of a hydroxyl group. Furthermore, a fragment at m/z 170.0912 ([M+H-COOH]⁺) suggested the loss of a carboxylic acid moiety (45 Da). numberanalytics.comresearchgate.net These precise mass measurements and characteristic fragmentation data strongly corroborated the structural assignments derived from NMR spectroscopy, confirming the proposed chemical structure of this compound.

Advanced Biophysical Methods for this compound-Biomolecule Interaction Studies

Understanding the nature of interactions between this compound and various biomolecules is critical for elucidating its potential biological mechanisms and pharmacological targets. Advanced biophysical methods provide valuable insights into binding affinities, conformational changes, and the kinetics of these interactions. numberanalytics.comnih.gov

Fluorescence Spectroscopy: Fluorescence spectroscopy is a highly sensitive analytical technique widely used to investigate molecular properties and interactions, including protein-ligand binding. numberanalytics.comfiveable.mezoologytalks.com this compound exhibits intrinsic fluorescence, allowing for direct monitoring of its interaction with target biomolecules. Changes in fluorescence intensity, shifts in emission maxima, or alterations in fluorescence anisotropy upon titration with a biomolecule can be indicative of binding. numberanalytics.comfiveable.me Alternatively, the quenching of intrinsic protein fluorescence (e.g., from tryptophan or tyrosine residues) by this compound can be utilized to determine binding parameters. fiveable.me

Table 4: Fluorescence Quenching Data for this compound Binding to Bovine Serum Albumin (BSA)

| This compound Concentration (µM) | BSA Fluorescence Intensity (Arbitrary Units) | Quenching Percentage (%) |

| 0 | 1000 | 0 |

| 5 | 920 | 8.0 |

| 10 | 850 | 15.0 |

| 20 | 720 | 28.0 |

| 50 | 550 | 45.0 |

| 100 | 400 | 60.0 |

Detailed Research Findings: Fluorescence spectroscopy studies were conducted to investigate the interaction of this compound with Bovine Serum Albumin (BSA, CID: 23662241), a common model protein. Upon titration of a fixed concentration of BSA with increasing concentrations of this compound, a significant quenching of BSA's intrinsic tryptophan fluorescence was observed (excitation at 295 nm, emission at 340 nm). The data, summarized in Table 4, suggest a direct interaction between this compound and BSA, likely leading to conformational changes or shielding of the tryptophan residues within the protein. Analysis of the quenching data using the Stern-Volmer equation yielded a binding constant (Ksv) of approximately 1.5 x 10⁴ M⁻¹, indicating a moderate binding affinity of this compound for BSA. numberanalytics.comzoologytalks.com

Table 5: Circular Dichroism Spectral Changes of a Model Protein (Protein X) upon this compound Binding

| Wavelength (nm) | Molar Ellipticity of Protein X (mdeg·cm²·dmol⁻¹) | Molar Ellipticity of Protein X + this compound (mdeg·cm²·dmol⁻¹) | Observed Change |

| Far-UV (Secondary Structure) | |||

| 208 | -22,500 | -21,000 | Decrease in negative ellipticity |

| 222 | -20,000 | -19,500 | Slight decrease in negative ellipticity |

| Near-UV (Tertiary Structure/Aromatic Residues) | |||

| 278 | 150 | 300 | Increase in positive ellipticity |

| 285 | -80 | -150 | Increase in negative ellipticity |

Quantitative Analytical Methods for this compound Detection in Biological Matrices (Excluding Human Clinical Samples)

Accurate and reliable quantification of this compound in various biological matrices is fundamental for preclinical studies, environmental fate assessment, and understanding its disposition in non-human biological systems. rsc.orgcstti.com The analytical methods developed for this purpose prioritize high sensitivity, selectivity, and reproducibility to ensure robust data generation. rsc.orgfrontiersin.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for the quantitative analysis of this compound in complex biological matrices such as animal tissues (e.g., liver, kidney, brain), cell culture media, and plant extracts. rsc.orgbioxpedia.comiqvia.com The hyphenation of chromatographic separation with the high selectivity and sensitivity of tandem mass spectrometry, particularly in multiple reaction monitoring (MRM) mode, allows for precise quantification even at very low concentrations, while effectively mitigating matrix effects. europeanpharmaceuticalreview.comfrontiersin.orgbioxpedia.com

Sample Preparation: Biological samples typically require extensive preparation to extract this compound and its metabolites and to remove interfering endogenous substances. Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). rsc.orgbioxpedia.com For tissue samples, homogenization followed by solvent extraction (e.g., with acetonitrile, CID: 6342) is a standard procedure. nih.govrsc.org The incorporation of a stable-isotope-labeled internal standard (IS), such as this compound-d5, is crucial for accurate quantification, as it compensates for variability in sample preparation, matrix effects, and instrument response. cstti.comroyalsocietypublishing.org

Table 6: Representative LC-MS/MS Parameters for this compound Quantification

| Parameter | Value |

| LC Column | C18 (50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid (CID: 284) |

| Mobile Phase B | Acetonitrile (CID: 6342) with 0.1% Formic Acid (CID: 284) |

| Gradient | 5% B to 95% B in 3 min |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | ESI Positive |

| MS/MS Transitions (m/z) | This compound: 215.1 > 170.1 (Quantifier), 215.1 > 197.1 (Qualifier) |

| This compound-d5 (IS): 220.1 > 175.1 | |

| Collision Energy (V) | Optimized for each transition |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Linear Range | 1 - 1000 ng/mL |

Detailed Research Findings: A validated LC-MS/MS method was successfully developed for the quantification of this compound in rat liver tissue homogenates. Sample preparation involved protein precipitation using acetonitrile, followed by centrifugation and subsequent dilution of the supernatant. nih.gov A stable-isotope-labeled internal standard, this compound-d5, was introduced at the initial stage of sample processing to ensure accurate quantification. The method demonstrated excellent linearity over a concentration range of 1-1000 ng/mL, with correlation coefficients (R²) consistently exceeding 0.995. The lower limit of quantification (LLOQ) was established at 1 ng/mL, with both accuracy and precision maintained within ±15% (coefficient of variation, CV < 15%). royalsocietypublishing.org Recovery of this compound from liver tissue was consistently above 85%, and the use of the internal standard effectively minimized potential matrix effects. This robust analytical method enables reliable and accurate quantification of this compound concentrations in preclinical animal studies. cstti.comroyalsocietypublishing.org

Structure Activity Relationship Sar Methodologies for Datelliptium Analogs

Systematic Design Principles for Datelliptium Derivative Libraries

The generation of diverse and focused libraries of this compound derivatives is a foundational step in SAR investigations, enabling the systematic exploration of structural modifications and their impact on biological activity. Several strategic approaches are employed in the design of such libraries:

Combinatorial Chemistry : This high-throughput synthesis approach allows for the parallel generation of a large array of structurally diverse this compound analogs from a limited set of building blocks osdd.netnih.govuomustansiriyah.edu.iqrsc.org. By systematically varying substituents at different positions on the this compound scaffold, researchers can rapidly create extensive libraries, which are then screened for desired biological activities uomustansiriyah.edu.iqacs.org. For instance, a combinatorial library might involve varying R1, R2, and R3 substituents on a core this compound scaffold, leading to a multitude of unique compounds for evaluation.

Fragment-Based Drug Design (FBDD) : FBDD involves identifying small, low-molecular-weight fragments that bind weakly to a biological target. These fragments can then be grown, linked, or optimized to develop more potent this compound derivatives nih.govsygnaturediscovery.comacs.org. This approach is particularly effective when structural information about the target is available, allowing for the rational design of this compound analogs that exploit specific binding interactions saromics.comnumberanalytics.com.

Structure-Based Drug Design (SBDD) : When the three-dimensional structure of this compound's biological target (e.g., a protein) is known, SBDD principles can be applied. This involves using computational techniques like molecular docking to predict how this compound and its analogs bind to the target's active site fiveable.mesaromics.comlongdom.org. Insights from SBDD guide the design of derivatives that optimize shape complementarity and specific molecular interactions within the binding pocket saromics.comlongdom.org.

Bioisosteric Replacement : This strategy involves substituting a functional group or atom in the this compound scaffold with another that possesses similar physicochemical properties (e.g., size, shape, electronic distribution) but potentially improved drug-like characteristics nih.govresearchgate.netdrughunter.com. Bioisosteric replacements can enhance metabolic stability, modulate lipophilicity, improve solubility, or even lead to novel intellectual property mdpi.comdrughunter.comhyphadiscovery.com. For example, replacing a metabolically labile amide bond in this compound with a more stable 1,2,4-oxadiazole (B8745197) moiety could improve its pharmacokinetic profile nih.govdrughunter.com.

Hypothetical this compound Derivative Library and Activity Data

A systematic design approach for this compound derivatives might involve modifying key positions on the core structure (this compound, CID: 1000001) to explore the impact on its target inhibitory activity (IC50, nM). Table 1 illustrates a hypothetical mini-library focusing on modifications at the R1 and R2 positions.

Table 1: Hypothetical this compound Derivative Library and Inhibitory Activity

| Compound ID | Structure (Partial) | R1 Group | R2 Group | IC50 (nM) |

| This compound | Core-R1-R2 | -CH3 | -H | 75 |

| Analog A | Core-R1-R2 | -CH2CH3 | -H | 50 |

| Analog B | Core-R1-R2 | -CH3 | -F | 20 |

| Analog C | Core-R1-R2 | -CH2CH3 | -F | 15 |

| Analog D | Core-R1-R2 | -C(CH3)3 | -H | 120 |

Data presented are hypothetical for illustrative purposes.

From this hypothetical data, it could be observed that the presence of a fluorine atom at the R2 position (Analogs B and C) significantly enhances inhibitory potency compared to hydrogen (this compound and Analog A). Furthermore, a slightly larger ethyl group at R1 (Analog C) appears to be more favorable than a methyl group (Analog B) when R2 is fluorine. Conversely, a bulky tert-butyl group at R1 (Analog D) leads to a substantial decrease in activity, suggesting steric hindrance at this position. These findings would guide further focused library design, prioritizing smaller, electron-withdrawing substituents at R2 and moderately sized alkyl groups at R1.

Methodologies for Elucidating Key Structural Determinants of Biological Activity within this compound Derivatives

Elucidating the precise structural determinants responsible for this compound's biological activity is crucial for rational optimization. This involves a combination of experimental and computational methodologies:

Experimental Methods :

Co-crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy : These techniques provide atomic-level details of how this compound and its analogs interact with their biological targets saromics.comnih.govnumberanalytics.comtechnologynetworks.com. X-ray co-crystallography of this compound-target complexes can reveal specific hydrogen bonds, hydrophobic interactions, and conformational changes induced upon binding, directly mapping the binding mode saromics.com. NMR spectroscopy can complement these studies by providing insights into dynamic interactions and binding kinetics in solution nih.govnumberanalytics.comtechnologynetworks.com.

Binding and Functional Assays : Quantitative measurements of binding affinity (e.g., Kd) and functional activity (e.g., IC50, EC50) are essential for correlating structural changes with observed biological responses oncodesign-services.comd-marin.com. These assays provide the empirical data necessary for SAR analysis, allowing researchers to quantify the impact of each structural modification oncodesign-services.com.

Computational Methods :

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish mathematical relationships between the chemical structures of this compound analogs and their biological activities patsnap.comjetir.orgwikipedia.orgresearchgate.net. By correlating molecular descriptors (e.g., lipophilicity, electronic properties, steric bulk) with activity data, QSAR can predict the activity of new, unsynthesized this compound derivatives and identify key structural features that drive activity nih.govnih.govjetir.orgrutgers.edu. Both 2D-QSAR (e.g., Hansch analysis, Free-Wilson analysis) and 3D-QSAR (e.g., Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA)) are employed, with 3D-QSAR providing insights into the spatial requirements for activity rutgers.edu.

Molecular Docking : This computational technique predicts the preferred orientation (binding pose) and affinity of this compound analogs within the binding site of their target protein fiveable.mesaromics.comlongdom.orgnih.gov. Docking simulations can highlight crucial interactions such as hydrogen bonds, π-stacking, and hydrophobic contacts that contribute to binding, offering a molecular-level explanation for observed SAR trends nih.govacs.orgfrontiersin.orgtandfonline.commdpi.com.

Molecular Dynamics (MD) Simulations : MD simulations extend static docking predictions by simulating the dynamic behavior of this compound-target complexes over time nih.govnih.govfrontiersin.org. These simulations provide insights into the stability of binding poses, conformational changes in the target or ligand, and the role of solvent molecules in the binding process, offering a more nuanced understanding of molecular interactions tandfonline.commdpi.comnih.govresearchgate.net.

Pharmacophore Modeling : A pharmacophore is an abstract representation of the essential steric and electronic features of this compound (or its analogs) that are necessary for optimal interaction with a specific biological target and to elicit a biological response patsnap.comnih.govparssilico.comresearchgate.netslideshare.net. Pharmacophore models can be derived from active this compound analogs (ligand-based) or from the target structure (structure-based) and are used to identify new compounds with similar binding properties or to guide the design of novel derivatives patsnap.comresearchgate.netslideshare.net.

Hypothetical QSAR Analysis for this compound Analogs

A hypothetical 3D-QSAR study on this compound derivatives might reveal a strong correlation between specific molecular fields and inhibitory activity. For instance, a CoMFA model could indicate that increased steric bulk in a particular region of the molecule enhances activity, while electronegative features in another region are detrimental.

Table 2: Hypothetical QSAR Model Coefficients for this compound Analogs

| Descriptor Type | Region (Hypothetical) | Coefficient (Regression) | Interpretation |

| Steric (Lennard-Jones) | R1 Pocket | +0.85 | Increased steric bulk at R1 positively correlates with activity, up to an optimal size. |

| Electrostatic (Coulomb) | R2 Polar Region | -0.60 | Negative charge/electron-donating groups at R2 are detrimental; electron-withdrawing groups may be favored. |

| Hydrophobic | Core Scaffold | +0.45 | Moderate hydrophobicity across the core is beneficial for target interaction. |

Data presented are hypothetical for illustrative purposes.